tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Catalog No.
S8505662
CAS No.
M.F
C12H12ClIN2O2
M. Wt
378.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridi...

Product Name

tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

IUPAC Name

tert-butyl 7-chloro-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate

Molecular Formula

C12H12ClIN2O2

Molecular Weight

378.59 g/mol

InChI

InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)7-4-5-15-10(13)9(7)16/h4-6H,1-3H3

InChI Key

HLSJKOJUCYIDIT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=NC=C2)Cl)I

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=NC=C2)Cl)I

Tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a complex chemical compound characterized by its unique molecular structure. Its empirical formula is C12H11ClIN2O2C_{12}H_{11}ClIN_2O_2, with a molecular weight of approximately 457.49 g/mol. The compound features a pyrrolo[2,3-c]pyridine core, which is a bicyclic structure containing nitrogen atoms, contributing to its potential biological activities and chemical reactivity. The presence of tert-butyl and halogen substituents (chlorine and iodine) enhances its lipophilicity and may influence its interaction with biological targets .

The chemical reactivity of tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be attributed to the electrophilic nature of the halogen atoms. Typical reactions may include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The chlorinated aromatic system can undergo further substitution reactions, allowing for the introduction of additional functional groups.
  • Decarboxylation: Under certain conditions, the carboxylate group may be lost, leading to the formation of more reactive intermediates.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been studied for its potential pharmacological properties. Preliminary investigations suggest that it may exhibit:

  • Anticancer Activity: Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties: The presence of halogen substituents often correlates with increased antimicrobial activity against various pathogens.
  • Cytotoxic Effects: Some derivatives have demonstrated cytotoxicity in specific cancer cell lines, making them candidates for further drug development.

The synthesis of tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step synthetic routes. Common methods include:

  • Formation of Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Halogenation: Selective introduction of chlorine and iodine can be accomplished via electrophilic halogenation techniques.
  • Esterification: The final step often involves esterification of the carboxylic acid with tert-butyl alcohol to yield the desired ester.

Each step must be optimized for yield and purity, often requiring specific reagents and reaction conditions.

Tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for cancer and infectious diseases.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate focus on understanding its binding affinity to biological targets such as enzymes and receptors. Techniques employed include:

  • Molecular Docking Studies: To predict how the compound interacts with specific protein targets.
  • In Vitro Assays: To evaluate the biological effects on cell lines or microbial cultures.

These studies are crucial for assessing the therapeutic potential and optimizing the compound's efficacy.

Several compounds share structural similarities with tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate192189-16-50.75
Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate864685-26-70.78
Tert-butyl 3-bromo-5-methoxy-indole192189-10-90.76
Tert-butyl 4-chloro-pyrrolo[3,2-c]pyridine494767-22-50.67

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of halogens and the pyrrolo framework in tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine distinguishes it from other related compounds, potentially enhancing its biological activity and specificity in therapeutic applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

377.96320 g/mol

Monoisotopic Mass

377.96320 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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